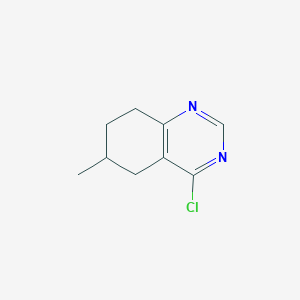

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline

Description

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h5-6H,2-4H2,1H3 |

InChI Key |

PAFZSCUFIOMUQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4-chloro-2-methylbenzylamine with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of substituted quinazolines with different functional groups.

Scientific Research Applications

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

4-Chloro-5,6,7,8-tetrahydroquinazoline (CAS 1125-62-8)

- Molecular Formula : C₈H₉ClN₂

- Molecular Weight : 168.62

- Key Differences : Lacks the 6-methyl group present in the target compound.

- Hazard statements (H301, H311, H331) indicate acute toxicity upon ingestion, skin contact, or inhalation .

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1)

- Molecular Formula : C₈H₈Cl₂N₂

- Molecular Weight : 203.07

- Key Differences : Additional chloro substituent at position 2.

- Implications: Increased electrophilicity due to dual electron-withdrawing chloro groups, enhancing reactivity in nucleophilic substitution reactions. The higher molecular weight and packing group (Ⅲ) suggest distinct handling requirements compared to mono-chloro analogs .

4-Chloro-6,7-dimethoxyquinazoline (CAS 162364-72-9)

- Similarity Score : 0.93 (vs. target compound)

- Key Differences : Methoxy groups at positions 6 and 7 instead of a methyl group.

- Implications : Methoxy substituents increase electron density on the aromatic ring, altering binding affinity in pharmacological contexts. The dimethoxy structure may reduce metabolic stability compared to the methyl group in the target compound .

Heterocyclic Variants

Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

- Key Differences : Naphthyridine core (two nitrogen atoms) instead of quinazoline.

- Implications : The carboxylate ester group introduces susceptibility to hydrolysis, limiting its utility in aqueous environments. The naphthyridine structure may confer unique metal-chelating properties .

4-Chloro-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

- Key Differences: Incorporation of a thieno group (sulfur atom) fused to the pyrimidine ring.

- Implications : The sulfur atom enhances π-π stacking interactions and may improve binding to sulfur-rich biological targets. This structural variation could influence pharmacokinetics, such as absorption and distribution .

Biological Activity

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

The compound features a tetrahydroquinazoline core with a chlorine atom at the 4-position and a methyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 182.64 g/mol.

Biological Activity Overview

Research indicates that tetrahydroquinazoline derivatives exhibit various biological activities, including:

- Anticancer Activity : Inhibition of human topoisomerase II.

- Antimicrobial Properties : Activity against various bacterial strains.

- Anticonvulsant Effects : Potential in seizure control.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Anticancer Activity

This compound has shown promise as an anticancer agent. It inhibits human topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition suggests potential applications in cancer therapy.

Case Study: Topoisomerase II Inhibition

A study demonstrated that tetrahydroquinazoline derivatives could inhibit topoisomerase II with varying potencies. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation (Table 1).

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | <50 | Topoisomerase II |

| Other Derivative A | 160 | Topoisomerase II |

| Other Derivative B | 250 | Topoisomerase I |

Antimicrobial Activity

Preliminary studies suggest that compounds within the tetrahydroquinazoline class have exhibited antibacterial activity against various strains. However, specific data on the antibacterial efficacy of this compound remains limited.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the chloro and methyl groups enhances its binding affinity to target enzymes involved in cell proliferation and DNA repair processes.

Research Findings

Recent studies have focused on synthesizing derivatives of tetrahydroquinazolines to explore their biological activities further. For example:

- Anticancer Studies : Compounds have been tested in various cancer cell lines showing significant inhibition of cell growth.

- Enzyme Inhibition : The structure-activity relationship (SAR) studies indicate that modifications at different positions can enhance or reduce biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline?

Methodological Answer: The synthesis typically involves cyclization of precursor α-aminoamidines under controlled conditions. Key steps include:

- Chlorination: Use POCl₃ or PCl₃ as chlorinating agents at reflux temperatures (80–100°C).

- Solvent Selection: Dichloromethane or tetrahydrofuran (THF) for better solubility of intermediates.

- Catalysis: Lewis acids like AlCl₃ may enhance reaction efficiency .

Critical Parameters: Monitor reaction time (4–8 hours) and temperature to avoid over-chlorination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons in the tetrahydroquinazoline core. For example, methyl groups at position 6 show singlets at δ 2.3–2.5 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 197.05) .

- IR Spectroscopy: Detect C-Cl stretches (~650 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage: Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chloro substituent .

- Hazard Mitigation: Use fume hoods, nitrile gloves, and eye protection (H311: toxic via skin contact; H331: respiratory irritation) .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Q. What analytical methods ensure purity assessment of the synthesized compound?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 minutes. Target ≥98% purity .

- Melting Point: Compare observed mp (e.g., 142–144°C) with literature values to detect impurities .

- TLC: Hexane:ethyl acetate (3:1) with UV visualization (Rf ~0.45) .

Advanced Research Questions

Q. How can substituent modifications enhance biological activity? Design principles for SAR studies.

Methodological Answer:

Q. What computational strategies predict binding affinity to target proteins?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein structures from PDB (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrophobic pockets accommodating the methyl and chloro groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

- QSAR Models: Develop using MOE descriptors (e.g., polar surface area, H-bond acceptors) to correlate substituent effects with IC₅₀ values .

Q. How to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

- Metabolic Stability Testing: Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of methyl groups) .

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., C6 substituent orientation impacts target engagement) .

Q. What strategies improve aqueous solubility for in vivo assays?

Methodological Answer:

Q. How to design in vivo toxicity assays for preclinical evaluation?

Methodological Answer:

- Acute Toxicity: Administer 50–200 mg/kg doses in rodents (OECD 423 guidelines). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Genotoxicity: Conduct Ames tests (TA98 strain) to assess mutagenic potential .

- Cardiotoxicity: Use hERG channel inhibition assays (IC₅₀ <10 μM indicates risk) .

Q. What are best practices for scaling up synthesis while maintaining yield?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to optimize chlorination steps (residence time: 30 minutes; 85% yield at 100 g scale) .

- Catalyst Recycling: Use immobilized Lewis acids (e.g., AlCl₃ on silica) to reduce waste .

- Quality Control: In-line FTIR monitors reaction progress; adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.